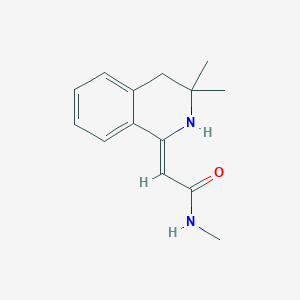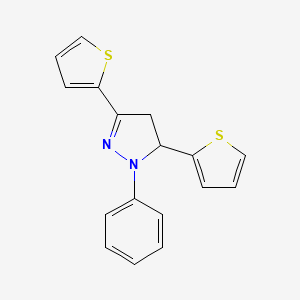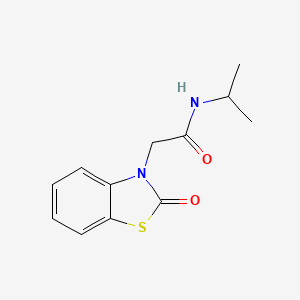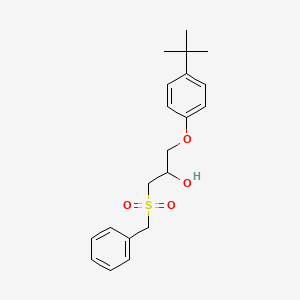![molecular formula C16H26N2O2S B3845170 2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845170.png)
2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
概要
説明
2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound with a complex structure that includes a piperazine ring, an ethoxyethanol chain, and a methylsulfanylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common method includes the reaction of 4-(4-Methylsulfanylphenyl)methylpiperazine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as potassium carbonate, at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxyethanol chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the ethoxyethanol chain play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced efficacy.
Hydroxyzine: A first-generation antihistamine and precursor to cetirizine.
Uniqueness
2-[2-[4-[(4-Methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the methylsulfanylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine-based compounds and contributes to its specific applications and effects.
特性
IUPAC Name |
2-[2-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-21-16-4-2-15(3-5-16)14-18-8-6-17(7-9-18)10-12-20-13-11-19/h2-5,19H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAHTUKRSJCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B3845092.png)



![4-[(2,5-Dimethoxyphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B3845128.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B3845142.png)
![2-[(3,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B3845149.png)

![1-[4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B3845152.png)
![4-[(2-Phenoxyacetyl)amino]benzoic acid](/img/structure/B3845156.png)
![13-prop-2-enyl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B3845160.png)
![N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-2-phenylsulfanylacetamide](/img/structure/B3845179.png)
![ETHYL 2-[(2-METHYL-3-NITROPHENYL)FORMAMIDO]ACETATE](/img/structure/B3845190.png)
